molecular formula C13H16N2O2S3 B2667040 4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile CAS No. 2193316-87-7

4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile

Cat. No. B2667040
CAS RN: 2193316-87-7
M. Wt: 328.46
InChI Key: FROVWQLXNHXLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif. Notably, protective groups are not required during the synthesis .


Molecular Structure Analysis

The compound consists of a benzonitrile ring attached to a dithiazepan-5-yl ethylsulfonyl group. The 1,2,4-oxadiazole moiety is incorporated into the structure, contributing to its pharmacophoric properties .


Chemical Reactions Analysis

The compound’s reactivity and chemical behavior depend on its functional groups. It may participate in nucleophilic substitutions, cyclizations, and other reactions typical of nitriles and sulfonamides. Further studies are needed to explore its specific reactivity patterns .

properties

IUPAC Name

4-[2-(1,2,5-dithiazepan-5-yl)ethylsulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S3/c14-11-12-1-3-13(4-2-12)20(16,17)10-7-15-5-8-18-19-9-6-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROVWQLXNHXLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CCS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.